molecular formula C12H9ClO3S B2476109 5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid CAS No. 74556-81-3

5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid

Cat. No. B2476109
CAS RN: 74556-81-3
M. Wt: 268.71
InChI Key: QIRNDRHHPZXSCN-UHFFFAOYSA-N
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Description

“5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid” is an organic compound with the molecular formula C12H9ClO3S . It is a derivative of thiophene-2-carboxylic acid , which is an organic compound with the formula SC4H3CO2H .


Synthesis Analysis

The synthesis of thiophene derivatives like “this compound” often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring attached to a carboxylic acid group and a 3-chlorophenoxy methyl group . The thiophene ring is a five-membered ring made up of one sulfur atom and four carbon atoms .


Chemical Reactions Analysis

Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 268.72 .

Scientific Research Applications

  • Synthetic Route Exploration

    • Research has explored using derivatives of thiophene-2-carboxylic acids, such as methyl 3-hydroxythiophene-2-carboxylate, as intermediates in synthesis. These compounds can undergo reactions like straightforward halogenation, alkylation, and hydrolysis to yield various functionalized thiophene derivatives in nearly quantitative yield (Corral & Lissavetzky, 1984).
  • Electrophilic Reactions and Derivative Formation

    • The reactivity of specific thiophene carboxylic acids with amines, alcohols, thiols, and other compounds has been investigated to provide an easy access to thieno-anellated heterocycles. This highlights the potential of such compounds in generating a wide range of heterocyclic structures (Puschmann & Erker, 1993).
  • Formation of Supramolecular Structures

    • Thiophene carboxylic acids have been utilized in the synthesis of novel supramolecular liquid-crystalline complexes. These compounds, through intermolecular hydrogen bonding, form structures that could have potential applications in materials science (Tso et al., 1998).
  • Applications in Material Science

    • Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate have shown promising results in luminescence sensing and pesticide removal. This opens a new avenue for using thiophene-2-carboxylic acid derivatives in environmental monitoring and purification technologies (Zhao et al., 2017).
  • Conjugated Polymer Applications

    • Water-soluble polythiophene carboxylic acids and their copolymers have been synthesized and studied for their solution properties. These studies suggest unique pH-induced conformational changes of the polymer main chain, indicating potential applications in the development of smart materials responsive to environmental conditions (Kim et al., 1999).
  • Pharmacological Potential

    • Derivatives of 5-(phenylthiophene)-3-carboxylic acid, a metabolite of a known antirheumatic drug, were synthesized and evaluated for their pharmacological effects. The structural-activity relationship studies of these compounds provided insights into their potential as new antirheumatic agents (Noguchi et al., 2003).

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry.

properties

IUPAC Name

5-[(3-chlorophenoxy)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3S/c13-8-2-1-3-9(6-8)16-7-10-4-5-11(17-10)12(14)15/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRNDRHHPZXSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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